Europium(III) acetate hydrate

Descripción general

Descripción

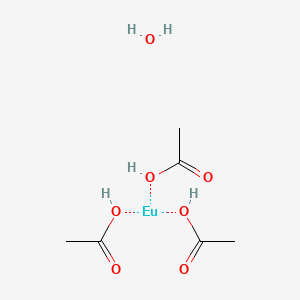

Europium(III) acetate hydrate is a highly coordinated crystalline solid . It exhibits strong red luminescence when exposed to ultraviolet light . Due to its unique optical and electrical properties, it is widely used in the field of semiconductors, display devices, and catalysis .

Synthesis Analysis

Europium(III) acetate hydrate can be obtained by stirring a reaction of acetic acid and europium oxide under heating, and then diluting with water and crystallizing . Europium can also directly participate in the reaction .Molecular Structure Analysis

The anhydrous europium acetate crystallizes monoclinically in the space group C2/c . It undergoes a phase transition to the higher symmetrical structure of Sc(OAc)3 (hexagonal, P63/mcm) at 181 °C and decomposes at 339 °C .Chemical Reactions Analysis

Europium(III) acetate can be dissolved in water, acidified with acetic acid, and the compound of divalent europium [Eu(CH3COO)2(CH3COOH)(H2O)2] can be obtained by electrochemical reduction . Europium acetate can be crystallized in excess glacial acetic acid to give the salt Eu(H(CH3COO)2)3 .Physical And Chemical Properties Analysis

Europium(III) acetate hydrate is a moderately water-soluble crystalline Europium source that decomposes to Europium oxide on heating . It is generally immediately available in most volumes .Aplicaciones Científicas De Investigación

1. Thermal Decomposition and Polymorph Formation

Europium(III) acetate hydrate undergoes thermal decomposition, creating new polymorphs of europium(III) acetate. The process involves dehydration, forming monohydrate and hemihydrate, and eventually yields europium(III) oxide through intermediate compounds (Ogawa & Manabe, 1988).

2. Luminescence Sensing Applications

Self-assembled europium(III) complexes, including those derived from europium(III) acetate hydrate, are used for luminescence sensing of weakly-hydrated anions in aqueous solutions. These complexes form nanoparticles exhibiting long-lived luminescence and can sense changes in anions through luminescence intensity variation (Sagami et al., 2017).

3. Fluorescence and Absorption Studies

Studies on europium(III) acetate hydrate complexes have revealed insights into the absorption and fluorescence characteristics of europium(III) in various solvents, contributing significantly to our understanding of their photophysical behavior (Georges, 1995).

4. Electroluminescent Applications

Europium(III) complexes, such as those derived from europium(III) acetate hydrate, are key in developing electroluminescent materials for applications in bioimaging, molecular sensing, disease diagnosis, and optoelectronics. Their high luminescence efficiency makes them attractive for display and lighting technology (Xu et al., 2015).

5. Vapor Luminescent Sensor Development

Europium(III) acetate hydrate plays a role in the synthesis of flexible, transparent, and luminescent chitosan films. These films, used in vapor luminescent sensors, demonstrate enhanced luminescence efficiency when exposed to certain vapors, indicating potential applications in optoelectronics and sensing technologies (Yang et al., 2016).

6. Sorption Studies and Environmental Applications

Research involving europium(III) acetate hydrate has contributed to the understanding of europium(III) sorption on materials like calcite. These studies are critical for environmental applications, particularly in the context of radioactive waste management and environmental remediation (Piriou et al., 1997).

7. Spectroscopic Analysis and Theoretical Studies

Europium(III) acetate hydrate is instrumental in advancing spectroscopic studies, aiding in the interpretation of europium(III) spectra. These insights are valuable for understanding the photophysical properties of europium(III) complexes and their potential applications in various scientific fields (Binnemans, 2015).

8. Electrophysical Properties and Extraction Efficiency

Studies on europium(III) acetate hydrate are pivotal in understanding the electrophysical properties of europium compounds and their extraction efficiency. This research has implications for industries such as nuclear and hydrogen energy, electronics, and medicine (Kolesnikov et al., 2020).

Mecanismo De Acción

Target of Action

Europium(III) acetate hydrate is an inorganic salt of europium and acetic acid with the chemical formula of Eu(CH3COO)3 . The primary target of this compound is the europium ion (Eu3+), which exhibits the +3 oxidation state .

Mode of Action

The compound interacts with its target, the europium ion, through the acetate ions (CH3COO-) present in the compound . This interaction results in the formation of a highly coordinated crystalline solid . The compound exhibits strong red luminescence when exposed to ultraviolet light , indicating the energy transitions within the europium ion.

Biochemical Pathways

It’s known that the compound can form complexes with organic anions, particularly strong chelating agents, causing a general intensification of the spectra, shift to longer wavelengths, and increased crystal field splitting .

Pharmacokinetics

It’s known that the compound is moderately water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound decomposes to Europium oxide on heating , which could also impact its bioavailability.

Result of Action

The molecular and cellular effects of Europium(III) acetate hydrate’s action are primarily observed in its luminescent properties. The compound exhibits strong red luminescence when exposed to ultraviolet light , which is a result of energy transitions within the europium ion.

Action Environment

The action of Europium(III) acetate hydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound can be decomposed by heating , and its luminescent properties can be affected by changes in pH . Furthermore, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the presence of water and other solvents in the environment.

Safety and Hazards

Direcciones Futuras

Europium(III) acetate hydrate can be used as a sol-gel precursor to prepare highly luminescent Eu3±doped LaOF thin films . It can also be used as a precursor to synthesize europium(III) fluoride nanoparticles , and as a dopant to fabricate cadmium selenide (CdSe) quantum dots via rapid microwave synthesis .

Propiedades

IUPAC Name |

acetic acid;europium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNKGWAXJFQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14EuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(III) acetate hydrate | |

CAS RN |

62667-64-5 | |

| Record name | Europium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the presence of Europium(III) acetate hydrate influence the properties of titanium dioxide (TiO2) in thin film fabrication?

A2: Research shows that adding Europium(III) acetate hydrate to titanium dioxide sols used for thin film preparation via electrophoretic deposition significantly affects the sol and resulting film properties. [] Specifically, the addition of Europium(III) acetate hydrate leads to:

- Increased particle size: The presence of europium ions influences the hydrolysis and condensation reactions during sol formation, leading to larger TiO2 particles. []

- Higher viscosity: Larger particle size and potential changes in interparticle interactions due to europium presence contribute to increased viscosity of the doped sols. []

- Longer peptization time: Europium ions can influence the surface charge of TiO2 particles, affecting the peptization process and requiring longer times for achieving stable sols. []

- Reduced band gap: The incorporation of Europium(III) ions within the TiO2 lattice modifies its electronic structure, resulting in a decrease in the band gap energy. [] This modification can be beneficial for applications like photocatalysis, where a narrower band gap allows for better utilization of visible light.

Q2: What are the applications of Europium(III) acetate hydrate in material science?

A3: Europium(III) acetate hydrate is primarily utilized as a precursor for synthesizing various europium-containing materials. One notable application is in creating doped TiO2 nanoparticles for thin films. [] These films are explored for their potential in applications like photocatalysis, where the photocatalytic activity of TiO2 is enhanced by doping with Europium(III). [] Additionally, Europium(III) acetate hydrate serves as a starting material for synthesizing other europium compounds with applications in areas such as phosphors for displays and lighting.

Q3: What analytical techniques are commonly employed to study Europium(III) acetate hydrate and related materials?

A3: Various analytical techniques are used to characterize Europium(III) acetate hydrate and materials derived from it. Some commonly employed techniques include:

- X-ray diffraction (XRD): This technique is crucial for determining the crystal structure and phase purity of Europium(III) acetate hydrate crystals and identifying the phases present in doped TiO2 materials. [, ]

- Spectroscopy: UV-Vis spectroscopy helps analyze the optical properties and band gap of materials like europium-doped TiO2. [] Photoluminescence spectroscopy is used to investigate the luminescent properties of europium-containing materials. []

- Microscopy: Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide insights into the morphology and size of nanoparticles and thin films. []

- Zeta potential measurements: This technique helps understand the surface charge and colloidal stability of sols containing Europium(III) acetate hydrate, which are crucial factors in electrophoretic deposition processes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2804171.png)

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)

![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)